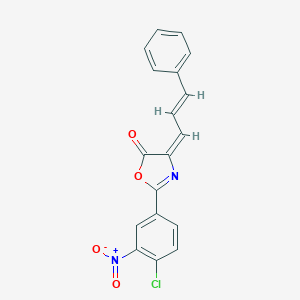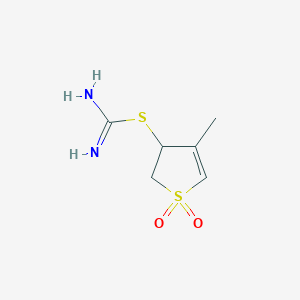
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, also known as CNDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its potent activity against a wide range of targets, including cancer cells and various enzymes. Additionally, its unique chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone. One area of interest is the development of new synthetic routes for 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone that could improve its solubility and make it easier to work with in the lab. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone and to identify additional targets for this compound. Finally, there is potential for the development of new therapeutic agents based on the structure of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, which could have applications in the treatment of a wide range of diseases.
Synthesis Methods
The synthesis of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone involves a multi-step reaction that begins with the condensation of cinnamaldehyde and 4-chloro-3-nitroaniline to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to form the oxazolone ring. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone |
|---|---|
Molecular Formula |
C18H11ClN2O4 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11ClN2O4/c19-14-10-9-13(11-16(14)21(23)24)17-20-15(18(22)25-17)8-4-7-12-5-2-1-3-6-12/h1-11H/b7-4+,15-8+ |
InChI Key |
WOQNNRXFOUHEDC-DUEVJXGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)





![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)